molecular formula C11H12N2O2 B014654 (+)-5-Ethyl-5-phenylhydantoin CAS No. 65567-34-2

(+)-5-Ethyl-5-phenylhydantoin

Cat. No. B014654
CAS RN: 65567-34-2
M. Wt: 204.22 g/mol
InChI Key: UDTWZFJEMMUFLC-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of "(+)-5-Ethyl-5-phenylhydantoin" and its derivatives involves multiple approaches, aiming to achieve specific configurations and substituents that might influence its biological activity. Notably, the synthesis of isomeric 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives provides insight into the chemical flexibility and the potential for generating bioactive molecules (Majouga et al., 2004).

Molecular Structure Analysis

The molecular structure of "(+)-(S)-5-phenyl-5-ethyl-2,4-imidazolidinedione" or "(+)-(S)-5-phenyl-5-ethylhydantoin" has been detailed, revealing the smallest dihedral angle between the phenyl ring and the hydantoin ring among related anticonvulsants. This structural characteristic suggests a particular stability due to its hydrogen-bond network, contributing to its potential biological activity (Coquerel, Petit, & Robert, 1993).

Chemical Reactions and Properties

The chemical reactivity of "(+)-5-Ethyl-5-phenylhydantoin" encompasses a range of interactions, including its metabolism in biological systems. For instance, the metabolic fate of its derivatives in the dog has been studied, indicating processes like N-dealkylation and hydroxylation, which are crucial for understanding its pharmacokinetics and potential toxicity (Dudley, Bius, & Butler, 1970).

Physical Properties Analysis

The study of "(+)-5-Ethyl-5-phenylhydantoin" and its derivatives under different solvent conditions has provided insights into their solvation characteristics, which are essential for predicting their behavior in biological systems. For example, the solvatochromic effects observed in various derivatives indicate how solvent polarity affects their spectral properties and, by extension, their interaction with biological molecules (Hmuda et al., 2011).

Chemical Properties Analysis

The chemical properties of "(+)-5-Ethyl-5-phenylhydantoin" are influenced by its structural conformation and the nature of its substituents. Investigations into its reactions with halogenated compounds and anthranilic acid highlight the compound's versatility in forming various derivatives, which could be pivotal in enhancing its pharmacological profile (El-Din, Elsharabasy, & Hassan, 2006).

Scientific Research Applications

  • Hypolipidemic Agent in Rodents : Both S-(+) and R-(-) enantiomers of 5-ethyl-5-phenylhydantoin significantly reduce serum cholesterol and triglyceride levels, approximately by 40%. These enantiomers also block enzymes involved in the de novo synthetic pathway of lipids (Hall et al., 1987).

  • Antiepileptic and Hypolipidemic Activity : 5-ethyl-5-phenylhydantoin, among other 5-phenylhydantoins, has been noted to lower serum cholesterol and triglycerides in mice, showing its potential as an antiepileptic and hypolipidemic agent (Maguire et al., 1985).

  • Gas Chromatographic Analysis : This compound is used in the gas chromatographic analysis of phenytoin, mephenytoin, and their metabolites, indicating its importance in analytical chemistry (Sagher et al., 1978).

  • Anticonvulsant Activity : Derivatives of 5-ethyl-5-phenylhydantoin exhibit anticonvulsant activity, particularly effective against maximal electroshock seizures (Vida et al., 1975).

  • Stability in Homochiral Packing : The compound has a small dihedral angle and a hydrogen-bond network, suggesting particular stability in its homochiral packing, which is significant in the field of crystallography (Coquerel et al., 1993).

  • Pharmacokinetic Studies : The method developed for analyzing phenytoin in plasma and urine using high-performance liquid chromatography (HPLC) indicates its use in pharmacokinetic studies (Maya et al., 1992).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the potential future applications and research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future research.


For a comprehensive analysis, you would typically need to review relevant scientific literature. This can be done by searching databases like PubMed, Scopus, or Web of Science for articles related to the compound. The articles can then be analyzed to gather information on the above topics. Please note that this is a general approach and the specific details may vary depending on the compound and the available literature.


properties

IUPAC Name

(5S)-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318015
Record name (+)-Nirvanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-5-Ethyl-5-phenylhydantoin

CAS RN

65567-34-2
Record name (+)-Nirvanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65567-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-5-phenylhydantoin, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Nirvanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65567-34-2
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Record name 5-ETHYL-5-PHENYLHYDANTOIN, (+)-
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Synthesis routes and methods

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
JA Vida, MH O'Dea, CM Samour… - Journal of Medicinal …, 1975 - ACS Publications
… and 3-acetoxymethyl-5-ethyl-5-phenylhydantoin, which show good activity against maximal electroshock seizures, and 3-methoxymethyl-5-ethyl-5-phenylhydantoin, which is effective …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
JH Maguire, TC Butler, KH Dudley - Drug Metabolism and Disposition, 1982 - Citeseer
(S)-5-ethyl-5-phenylhydantoin((S}-EPH], has been identified as 1-deoxy-1-((55}-5-ethyl-5-phenylhydantoin-3-yI] fl-D-glucopyranuronate ((S)-EPH N-glucuronide]. EPH N-glucuronide …
Number of citations: 21 citeseerx.ist.psu.edu
BA Diwan, JM Rice, RW Nims, RA Lubet, H Hu… - Cancer research, 1988 - AACR
Male F344/NCr rats, 6 wk old, were fed 500 ppm of phenobarbital (PB) or equimolar doses of either 5-ethyl-5-phenylhydantoin (EPH) or 5,5-diethylhydantoin (EEH) in diet for 2 wk and …
Number of citations: 72 aacrjournals.org
KH DUDLEY, DL BIUS, TC BUTLER - Journal of Pharmacology and …, 1970 - Citeseer
Durnay, KENNKrH H., Dauzi L. Bins aim Tnoius C. BUTLER: Metabolic fates of 3-ethyl-5-phenylhydantoin(ethotoin, Peganone), 3-methyl-5-phenylhydantoin and 5-phenylhydan-toin. J. …
Number of citations: 49 citeseerx.ist.psu.edu
RW Nims, PR Sinclair, JF Sinclair… - Chemical research in …, 1993 - ACS Publications
The pharmacodynamics of rat hepatic cytochromeP450 2B (P450 2B) induction by phenobarbital (PB) and two structural congeners, d (-5-ethyl-5-phenylhydantoin (EPH) and d (-5-ethyl-…
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
HR Henze, AF Isbell - Journal of the American Chemical Society, 1954 - ACS Publications
… that their anticonvulsant activities, if any, might be compared with that of thepotent 5,5-diphenylhydantoin or 5-ethyl-5-phenylhydantoin. The first group of hydantoins, synthesis of which …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
JH Maguire, BL Kraus, TC Butler, KH Dudley - Drug Metabolism and …, 1981 - Citeseer
STEREOSELECTIVE METABOLISM OF NIRVANOL 395 was composed of 3% OV-17 on Gas-Chrom Q (100/120 mesh) and had dimensions of 1.8 mx 2 mm(id.). The GLC oven …
Number of citations: 8 citeseerx.ist.psu.edu
RW Nims, JS Sidhu, PE Thomas… - Journal of …, 1994 - Wiley Online Library
… 5-Ethyl-5-phenylhydantoin was synthesized as a racemic mixture, as described previously (16), and was resolved into the individual enantiomers by the method of Sobotka ef a2. (17), …
W Yonekawa, HJ Kupferberg - Journal of Chromatography B: Biomedical …, 1979 - Elsevier
… Butler [Z, 31 and Butler and Waddell [4] showed that the primary metabolite of mephenytoin in dogs and man was the demethylated product, 5-ethyl-5phenylhydantoin, Nirvanol (Fig. 1). …
SF Hmuda, NP Trišović, NV Valentić… - Journal of solution …, 2011 - Springer
… Two sets of newly synthesized derivatives of nirvanol (5-ethyl-5-phenylhydantoin) and phenytoin (5,5diphenylhydantoin) with potential for pharmaceutical applications are assembled in …

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